![molecular formula C26H19N3O5S B2487595 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 899941-54-9](/img/structure/B2487595.png)
2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzodioxol group, a benzofuro group, a pyrimidinone group, and a phenylacetamide group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
- STL084966 contains a benzodioxole scaffold, which has been associated with anti-inflammatory effects. Researchers have investigated its potential as a cyclooxygenase (COX) inhibitor, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
- In vitro studies have shown that STL084966 exhibits COX1 and COX2 inhibition. Compound 3b, for instance, demonstrated potent activity against both COX1 and COX2 enzymes . These findings suggest its potential as an analgesic and anti-inflammatory agent.
- STL084966 has been evaluated for its cytotoxic effects on cervical carcinoma cells (HeLa). Compound 3e exhibited significant cytotoxic activity, with a CC50 value of 219 µM .
- Interestingly, this cytotoxicity was tenfold higher than its IC50 values against COX1 and COX2, indicating a potential dual role in cancer therapy .
- For instance, imidazole-containing compounds (similar in structure to STL084966) have shown good antimicrobial potential . Further research could explore its efficacy against bacterial and fungal pathogens.
- STL084966’s selectivity ratio (COX1/COX2) was found to be better than Ketoprofen . Investigating the SAR of STL084966 and related analogs could provide insights into optimizing COX selectivity.
- Ortho halogenated compounds within the benzodioxole framework were more potent than meta-substituted ones . Understanding these structural preferences can guide future drug design.
- COX1 plays a crucial role in maintaining cardiovascular and gastrointestinal functions . STL084966’s potential selectivity for COX1 warrants further investigation.
Anti-Inflammatory and Analgesic Properties
Cytotoxicity Against Cancer Cells
Antimicrobial Activity
COX Selectivity and Structure-Activity Relationship (SAR)
Cardiovascular and Gastrointestinal Effects
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5S/c30-22(27-17-6-2-1-3-7-17)14-35-26-28-23-18-8-4-5-9-19(18)34-24(23)25(31)29(26)13-16-10-11-20-21(12-16)33-15-32-20/h1-12H,13-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQULHPJIRPXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC(=O)NC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.